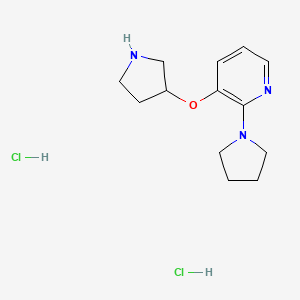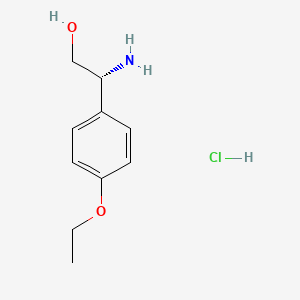![molecular formula C6H12BrN B1450628 2-Azaspiro[3.3]heptane hydrobromide CAS No. 1820712-22-8](/img/structure/B1450628.png)
2-Azaspiro[3.3]heptane hydrobromide
Overview
Description
2-Azaspiro[3.3]heptane hydrobromide is a chemical compound that belongs to the class of azaspiro compounds. These compounds are characterized by a spirocyclic structure, where a nitrogen atom is incorporated into the spiro ring system. The unique structure of this compound makes it a valuable target in drug discovery and medicinal chemistry .
Mechanism of Action
Target of Action
The primary targets of 2-Azaspiro[3It is known that this compound is a valuable synthetic target for drug discovery programs .
Mode of Action
The exact mode of action of 2-Azaspiro[3It is known that the compound is used in the synthesis of structurally complex molecules for dna-encoded library technology (delt) applications via photocatalysis .
Biochemical Pathways
The specific biochemical pathways affected by 2-Azaspiro[3It is known that the compound is used in the synthesis of unique and densely functionalized 2-oxa-1-azabicyclo [320]heptanes via [2+2] cycloaddition energy transfer sensitization .
Pharmacokinetics
The pharmacokinetics of 2-Azaspiro[3It is suggested that the compound has improved pharmacokinetics due to its lesser susceptibility to natural degrading enzymes .
Result of Action
The molecular and cellular effects of 2-Azaspiro[3It is known that the compound is used in the synthesis of unique and densely functionalized 2-oxa-1-azabicyclo [320]heptanes .
Biochemical Analysis
Biochemical Properties
2-Azaspiro[3.3]heptane hydrobromide plays a significant role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. The spirocyclic structure of this compound allows it to form stable complexes with target proteins, enhancing its binding affinity and specificity. For instance, it has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, this compound can modulate the activity of certain receptors, influencing signal transduction pathways and cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling cascades, leading to changes in cellular behavior and function . Furthermore, this compound has been reported to affect the expression of genes involved in cell cycle regulation, apoptosis, and differentiation . These effects highlight its potential as a tool for studying cellular mechanisms and developing therapeutic strategies.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves its ability to bind to specific biomolecules, such as enzymes and receptors, thereby modulating their activity . This compound can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and exert beneficial effects on target pathways . At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . These dosage-dependent effects are critical for determining the therapeutic window and safety profile of this compound in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic efficacy and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within cells can affect its interactions with biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-azaspiro[3.3]heptane hydrobromide typically involves the construction of the spirocyclic scaffold through cycloaddition reactions. One common method is the [2+2] cycloaddition of endocyclic alkenes with isocyanates, followed by reduction of the resulting β-lactam ring . Another approach involves the use of visible light-mediated energy transfer catalysis to engage triplet excited states in intermolecular coupling reactions .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Azaspiro[3.3]heptane hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the spirocyclic scaffold.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted analogues .
Scientific Research Applications
2-Azaspiro[3.3]heptane hydrobromide has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Azaspiro[3.3]heptane: This compound is a bioisostere of piperidine and shares similar structural features with 2-azaspiro[3.3]heptane.
2-Oxa-1-azaspiro[3.2.0]heptane: Another spirocyclic compound with a similar framework but with an oxygen atom incorporated into the ring system.
Uniqueness: 2-Azaspiro[3.3]heptane hydrobromide is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential as a scaffold in drug discovery highlight its significance in scientific research and industrial applications .
Properties
IUPAC Name |
2-azaspiro[3.3]heptane;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.BrH/c1-2-6(3-1)4-7-5-6;/h7H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCROBBFJROOEPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNC2.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride](/img/structure/B1450552.png)






![acetic acid;(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B1450564.png)

